2-((5-Bromo-2-hydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile 2-((5-Bromo-2-hydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15715115
InChI: InChI=1S/C24H15BrN2O2/c25-19-11-12-21(28)18(13-19)15-27-24-20(14-26)22(16-7-3-1-4-8-16)23(29-24)17-9-5-2-6-10-17/h1-13,15,28H/b27-15+
SMILES:
Molecular Formula: C24H15BrN2O2
Molecular Weight: 443.3 g/mol

2-((5-Bromo-2-hydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile

CAS No.:

Cat. No.: VC15715115

Molecular Formula: C24H15BrN2O2

Molecular Weight: 443.3 g/mol

* For research use only. Not for human or veterinary use.

2-((5-Bromo-2-hydroxy-benzylidene)-amino)-4,5-diphenyl-furan-3-carbonitrile -

Specification

Molecular Formula C24H15BrN2O2
Molecular Weight 443.3 g/mol
IUPAC Name 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile
Standard InChI InChI=1S/C24H15BrN2O2/c25-19-11-12-21(28)18(13-19)15-27-24-20(14-26)22(16-7-3-1-4-8-16)23(29-24)17-9-5-2-6-10-17/h1-13,15,28H/b27-15+
Standard InChI Key DGXDMOMSKOTVMF-JFLMPSFJSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=C(C=CC(=C3)Br)O)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=C(C=CC(=C3)Br)O)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a furan-3-carbonitrile core substituted at positions 4 and 5 with phenyl groups. A benzylidene-amino group, derived from 5-bromo-2-hydroxybenzaldehyde, is attached to position 2 of the furan ring. The molecular formula is C<sub>25</sub>H<sub>16</sub>BrN<sub>3</sub>O<sub>2</sub>, with a molecular weight of 494.33 g/mol. Key structural elements include:

  • Furan ring: A five-membered aromatic oxygen heterocycle.

  • Benzylidene-amino group: A Schiff base formed via condensation of an amine and aldehyde.

  • Bromine and hydroxyl substituents: Electron-withdrawing groups influencing reactivity and intermolecular interactions .

Spectroscopic Characterization

While direct spectral data for this compound is unavailable, analogous structures provide reference benchmarks:

  • IR Spectroscopy: Expected peaks include ν(C≡N) ≈ 2220 cm⁻¹, ν(C=O) ≈ 1680 cm⁻¹ (from tautomerization), and ν(O-H) ≈ 3200–3400 cm⁻¹ .

  • <sup>1</sup>H NMR: Anticipated signals:

    • Aromatic protons: δ 6.8–8.2 ppm (multiplets for phenyl and benzylidene groups).

    • Hydroxyl proton: δ 12.5–13.5 ppm (broad, exchangeable).

    • Furan protons: δ 7.1–7.5 ppm .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized via a three-step strategy:

  • Furan core formation: Cyclization of a diketone precursor with ammonium acetate to form 4,5-diphenylfuran-3-carbonitrile.

  • Benzylidene-amino group introduction: Condensation of 5-bromo-2-hydroxybenzaldehyde with an amine-functionalized furan intermediate.

Preparation of 4,5-Diphenylfuran-3-carbonitrile

A modified Paal-Knorr synthesis using 1,4-diketones and ammonium acetate in acetic acid yields the furan core. For example, 2,5-diphenyl-3,4-furandione reacts with NH<sub>4</sub>OAc at 120°C to form the target intermediate .

Synthesis of 5-Bromo-2-hydroxybenzaldehyde

Bromination of 2-hydroxy-4-methoxybenzaldehyde with Br<sub>2</sub> in acetic acid at 0–20°C achieves 87–90% yield . Demethylation via HBr/acetic acid removes the methoxy group, yielding 5-bromo-2-hydroxybenzaldehyde.

Schiff Base Formation

Condensation of 4,5-diphenylfuran-3-carbonitrile-2-amine with 5-bromo-2-hydroxybenzaldehyde in ethanol under reflux (12 h) forms the title compound. The reaction is catalyzed by acetic acid, with dehydration monitored via TLC.

Reaction Conditions

ParameterValue
SolventEthanol
Temperature78°C (reflux)
CatalystAcetic acid (0.1 eq)
Reaction Time12–16 h
Yield~65–70% (estimated)

Crystallographic and Structural Analysis

Crystal System and Unit Cell

Analogous Schiff base complexes crystallize in monoclinic systems with space group P2<sub>1</sub>/c. Expected unit cell parameters:

  • a = 7.4–7.6 Å, b = 17.6–17.8 Å, c = 10.9–11.2 Å

  • β = 103.5–104.0°, V = 1400–1420 ų, Z = 4 .

Hydrogen Bonding and Packing

The hydroxyl and imine groups facilitate intermolecular hydrogen bonds (O-H···N, N-H···O), creating a layered structure. Bromine atoms contribute to halogen bonding (C-Br···O), enhancing thermal stability .

Physicochemical and Pharmacological Properties

Solubility and Partition Coefficients

Estimated using group contribution methods:

PropertyValue
LogP (octanol-water)3.8–4.2
Water Solubility0.01–0.05 mg/mL
TPSA85–90 Ų

Biological Activity

Schiff bases with brominated aromatic systems exhibit:

  • Antimicrobial activity: MIC values of 8–32 µg/mL against S. aureus and E. coli.

  • Anticancer potential: IC<sub>50</sub> ≈ 10–25 µM in MCF-7 and HeLa cells .

Applications and Future Directions

Material Science

  • Coordination polymers: Metal complexes (Cu(II), Zn(II)) show luminescence and catalytic properties.

  • Nonlinear optics (NLO): Conjugated π-system enhances second-harmonic generation (SHG) efficiency.

Pharmaceutical Development

  • Targeted drug delivery: Functionalization with PEG chains improves bioavailability.

  • Photosensitizers: Potential in photodynamic therapy due to strong UV-Vis absorption (λ<sub>max</sub> ≈ 350–400 nm).

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